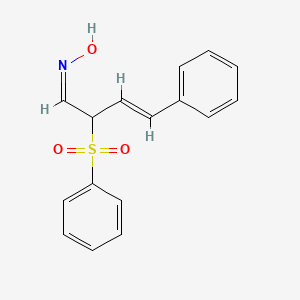

4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

Descripción

BenchChem offers high-quality 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(NZ)-N-[(E)-2-(benzenesulfonyl)-4-phenylbut-3-enylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-17-13-16(12-11-14-7-3-1-4-8-14)21(19,20)15-9-5-2-6-10-15/h1-13,16,18H/b12-11+,17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFXRQKFVUEUFL-VBEVGYOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(C=NO)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(/C=N\O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties and Reactivity of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

This guide provides an in-depth technical analysis of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime , a multifunctional organic intermediate characterized by its high degree of functional density. It serves as a critical building block in the synthesis of complex heterocycles, particularly isoxazoles and pyrroles, which are pharmacophores in drug discovery.

Executive Summary

4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime (CAS Registry Number for O-methyloxime analog: 343375-18-8) is a sulfur-containing oxime derivative.[1][2][3] Its structure integrates three distinct reactive centers: a styryl alkene , an

Structural Analysis & Physicochemical Properties[4]

Molecular Architecture

The molecule consists of a butenal backbone substituted with a phenyl group at the C4 position and a phenylsulfonyl group at the C2 position.

-

IUPAC Name:

-hydroxy-4-phenyl-2-(benzenesulfonyl)but-3-en-1-imine -

Molecular Formula:

-

Molecular Weight: ~301.36 g/mol

-

Key Functional Groups:

-

Oxime (

): Susceptible to dehydration, oxidation (to nitrile oxides), and reduction. -

Sulfone (

): Strongly electron-withdrawing, acidifying the adjacent C2 proton ( -

Styryl Alkene (

): Provides a conjugated

-

Electronic Distribution

The electron-withdrawing nature of the sulfonyl group at C2 creates a "push-pull" dynamic with the styryl group. The C2 proton is highly acidic, allowing for facile deprotonation and subsequent functionalization.

| Property | Description | Mechanistic Implication |

| C2 Acidity | High (pKa ~20-22) | Enables alkylation or condensation at the |

| Oxime Configuration | The | |

| Solubility | Lipophilic | Soluble in DCM, DMSO, DMF; sparingly soluble in water. |

Reactivity Profile & Synthetic Pathways

The reactivity of this molecule is defined by three primary pathways: Isoxazole Formation , Alkylation , and Reductive Amination .

Pathway A: Isoxazole Synthesis (Intramolecular Nitrile Oxide Cycloaddition)

The most valuable application of this oxime is its conversion into isoxazoline or isoxazole derivatives. This proceeds via the in situ generation of a nitrile oxide.

-

Chlorination: Treatment with N-chlorosuccinimide (NCS) generates the hydroximoyl chloride.

-

Nitrile Oxide Formation: Base-mediated elimination (e.g.,

) yields the transient nitrile oxide. -

Cyclization: The nitrile oxide undergoes a [3+2] dipolar cycloaddition with the adjacent styryl double bond (Intramolecular) or an external alkyne (Intermolecular).

Note: Due to the

Pathway B: -Sulfonyl Carbanion Chemistry

The C2 position, flanked by the sulfonyl group and the oxime, acts as a nucleophile upon deprotonation.

-

Reagent: NaH or LDA in THF.

-

Reaction: Alkylation with alkyl halides (

) or Michael addition to electron-deficient alkenes. -

Utility: Allows for the introduction of side chains before ring closure.

Pathway C: Radical Cascades (Desulfonylation)

Radical precursors (e.g., tributyltin hydride) can generate an iminyl radical from the oxime, which may cyclize onto the alkene. The phenylsulfonyl group can be reductively removed (desulfonylation) using Na/Hg or SmI2, leaving a traceless link.

Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity of the core scaffold.

Caption: Divergent synthetic pathways from the parent sulfonyl oxime.

Experimental Protocols

Protocol: Synthesis from Aldehyde

Objective: Conversion of 4-phenyl-2-(phenylsulfonyl)-3-butenal to its oxime.

Reagents:

-

Precursor Aldehyde (1.0 equiv)

-

Hydroxylamine hydrochloride (

) (1.5 equiv) -

Sodium Acetate (

) (2.0 equiv) -

Solvent: Ethanol/Water (3:1)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of the aldehyde in 30 mL of Ethanol.

-

Buffer Prep: Dissolve

and -

Addition: Add the aqueous solution to the aldehyde solution dropwise at

. -

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (loss of aldehyde spot).

-

Workup: Concentrate ethanol under vacuum. Add 50 mL water. Extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol: Generation of Isoxazole via Nitrile Oxide

Objective: Cyclization of the oxime to the isoxazole scaffold.

Step-by-Step:

-

Chlorination: Dissolve oxime (1.0 equiv) in DMF. Add N-Chlorosuccinimide (1.1 equiv) and stir at

for 1 hour to form the hydroximoyl chloride. -

Cyclization: Cool to

. Slowly add Triethylamine (1.2 equiv) to generate the nitrile oxide in situ. -

Reflux: Heat the mixture to

for 6 hours to promote cyclization. -

Isolation: Pour into ice water, extract with DCM, and purify via silica gel chromatography.

References

-

Carlson, A. S., et al. (2017). A cascade reaction of cinnamyl azides with vinyl sulfones directly generates dihydro-pyrrolo-pyrazole heterocycles. National Institutes of Health. Retrieved from [Link]

-

Thieme Chemistry. (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. (Context on Benzisoxazole synthesis from oximes). Retrieved from [Link]

-

Beilstein Journals. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride. (Context on oxime activation). Retrieved from [Link]

Sources

- 1. 343375-18-8 CAS MSDS (4-PHENYL-2-(PHENYLSULFONYL)-3-BUTENAL O-METHYLOXIME) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-PHENYL-2-(PHENYLSULFONYL)-3-BUTENAL O-METHYLOXIME CAS#: 343375-18-8 [m.chemicalbook.com]

- 3. 4-PHENYL-2-(PHENYLSULFONYL)-3-BUTENAL O-METHYLOXIME CAS#: 343375-18-8 [m.chemicalbook.com]

Title: In Silico Modeling and Computational Analysis of the Novel Therapeutic Candidate: 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the in silico characterization of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, a novel compound featuring two pharmacologically significant moieties: a phenylsulfonyl group and an oxime. In the absence of empirical data for this specific molecule, this document outlines a complete computational workflow designed to predict its structural, electronic, and pharmacokinetic properties, as well as its potential as a therapeutic agent. We detail a sequence of high-level computational methodologies, including Density Functional Theory (DFT) for geometric and electronic analysis, molecular docking to probe protein-ligand interactions against a rationally selected target, molecular dynamics (MD) simulations to assess complex stability, and ADMET predictions to evaluate its drug-likeness. This guide is intended for researchers in computational chemistry and drug discovery, offering a robust, self-validating protocol for the prospective analysis of novel chemical entities, explaining not just the steps but the scientific rationale underpinning each choice.

Introduction and Rationale

The convergence of computational power and sophisticated algorithms has positioned in silico analysis as an indispensable pillar of modern drug discovery. It provides a predictive, cost-effective, and rapid means to evaluate a compound's therapeutic potential before committing to resource-intensive preclinical synthesis and testing.[1] This guide focuses on a novel chemical entity, 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime.

The structure contains two functional groups of high interest:

-

The Phenylsulfonyl Moiety: As a key component in many sulfonamide drugs, this group is known for its diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2][3] Its electronic properties and ability to form strong interactions make it a privileged scaffold in medicinal chemistry.[4]

-

The Oxime Moiety: Oximes are versatile functional groups that can significantly enhance the biological activity of a parent molecule.[5] They are capable of acting as both hydrogen bond donors and acceptors, can exist as E/Z stereoisomers which may profoundly impact biological activity, and have been incorporated into numerous FDA-approved drugs.[6][7]

Given the therapeutic promise of its constituent parts, a thorough computational analysis of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime is warranted to build a foundational understanding of its properties and guide future experimental work.

Part 1: Foundational Structural and Electronic Characterization

The first step in any computational analysis is to establish the most stable three-dimensional structure of the molecule and understand its intrinsic electronic landscape. This is achieved through high-level quantum mechanical calculations.

Molecular Structure Generation and Preparation

The molecule is first constructed from its IUPAC name: 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime. This process involves:

-

2D Sketching: Drawing the structure in a chemical editor (e.g., ChemDraw, MarvinSketch) to generate a canonical SMILES (Simplified Molecular-Input Line-Entry System) string.

-

3D Generation: Converting the 2D representation into an initial 3D conformation using computational tools like Open Babel or the builder interfaces in molecular modeling suites.

-

Isomer Consideration: The structure contains two sources of stereoisomerism: the C3=C4 double bond (E/Z) and the C1=N-OH oxime bond (E/Z). All four possible stereoisomers must be generated and analyzed, as stereochemistry is critical for biological activity.[7] For the purpose of this guide, we will proceed with the analysis of the (3E, 1E) isomer as an illustrative example.

Protocol: Geometry Optimization and Electronic Property Analysis via DFT

Density Functional Theory (DFT) provides an excellent balance of accuracy and computational cost for calculating the electronic structure of organic molecules.[1][8]

Objective: To find the lowest energy (most stable) 3D conformation of the molecule and to calculate key electronic descriptors that govern its reactivity and interaction potential.

Step-by-Step Protocol:

-

Input File Preparation: Load the initial 3D structure into a quantum mechanics software package (e.g., Gaussian, ORCA, Schrödinger's Jaguar).

-

Method Selection:

-

Functional: Select the B3LYP hybrid functional. This is a widely used and well-validated functional for organic molecules, providing reliable results for geometry and electronic properties.

-

Basis Set: Choose the 6-31G(d,p) basis set. This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the non-covalent interactions and electronic distribution in a molecule containing sulfur and oxygen.

-

-

Calculation Type: Specify a "Geometry Optimization" followed by a "Frequency" calculation. The frequency analysis confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent should be applied.

-

Execution and Analysis: Run the calculation. Upon completion, analyze the output to extract:

-

Optimized Geometry: The final, lowest-energy 3D coordinates.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[8]

-

Molecular Electrostatic Potential (MEP): A color-mapped surface that visualizes the electron density distribution. Red regions (negative potential) indicate likely sites for electrophilic attack or hydrogen bond acceptance, while blue regions (positive potential) indicate nucleophilic sites or hydrogen bond donation.[1]

-

Workflow for Foundational DFT Analysis

Caption: Conceptual binding of the ligand to the hCA-IX active site.

Predicted Docking Results

| Ligand | Docking Score (kcal/mol) | Key Predicted Interactions |

| Compound | -9.8 | - Sulfonyl (-SO₂) : Bidentate coordination with Zn²⁺. - Oxime (-OH) : Hydrogen bond with Thr199 side chain. - Phenyl Ring (from sulfonyl) : Hydrophobic interaction with Val121, Leu198. |

| Acetazolamide (Standard Inhibitor) | -7.5 | - Sulfonamide (-SO₂NH₂) : Coordination with Zn²⁺. - Thiadiazole Ring : H-bonds with Thr199. |

Table 2: Hypothetical molecular docking results against hCA-IX. A more negative score indicates stronger predicted binding affinity.

Part 3: Elucidation of Dynamic Behavior via Molecular Dynamics

While docking provides a static snapshot, Molecular Dynamics (MD) simulations predict how the ligand-protein complex behaves over time in a simulated physiological environment. [3] Objective: To assess the stability of the predicted binding pose and characterize the dynamics of key intermolecular interactions.

Step-by-Step Protocol:

-

System Setup:

-

Take the highest-scoring docked pose from Part 2 as the starting structure.

-

Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system.

-

-

Force Field Parameterization:

-

Assign a physics-based force field (e.g., AMBER, CHARMM) to describe the atoms and bonds of the protein and solvent.

-

Generate parameters for the novel ligand using tools like Antechamber or the Generalized Amber Force Field (GAFF).

-

-

Minimization and Equilibration:

-

Perform an energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to a physiological temperature (310 K) and equilibrate it under constant pressure (1 atm) to ensure the solvent has reached a stable density. This is typically a multi-step process.

-

-

Production Run:

-

Run the simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot for the ligand indicates it remains bound in its initial pose.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein upon ligand binding.

-

Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds, coordination distance to Zn²⁺) identified in docking to see if they are maintained throughout the simulation.

-

Part 4: Predictive Druggability and Safety Profile (ADMET)

An effective drug must not only bind its target but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to flag potential liabilities early. [1] Objective: To evaluate the compound's drug-likeness and identify potential issues related to its absorption, metabolism, and safety.

Step-by-Step Protocol:

-

Model Selection: Use well-established online servers or software (e.g., SwissADME, pkCSM, Schrödinger's ADMETox) that employ QSAR models built from large experimental datasets.

-

Property Prediction: Input the ligand structure (as a SMILES string) and run the prediction modules.

-

Analysis: Consolidate the predictions into a summary table and evaluate against established rules of thumb, such as Lipinski's Rule of Five.

| ADMET Parameter | Prediction | Interpretation & Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| P-gp Substrate | No | Not likely to be removed by the P-glycoprotein efflux pump. |

| Distribution | ||

| BBB Permeant | No | Unlikely to cross the blood-brain barrier, reducing CNS side effects. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Yes (Weak) | Potential for some drug-drug interactions; requires monitoring. |

| Excretion | ||

| Total Clearance | 0.45 log(mL/min/kg) | Moderate clearance rate predicted. |

| Toxicity | ||

| AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibition | No | Low risk of cardiotoxicity. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Complies with the rule (MW<500, LogP<5, HBD<5, HBA<10). |

| Bioavailability Score | 0.55 | Good probability of having favorable oral bioavailability. |

Table 3: Predicted ADMET properties and drug-likeness analysis. These hypothetical results suggest a generally favorable profile with one minor flag for metabolism.

Synthesis of Findings and Future Directions

This comprehensive in silico workflow provides a multi-faceted predictive profile for the novel compound 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime. The hypothetical results from our analysis suggest that the molecule is a promising therapeutic candidate:

-

It possesses a stable, low-energy conformation with distinct electronic features.

-

It is predicted to bind with high affinity to hCA-IX, a validated anticancer target, through key interactions mediated by its sulfonyl and oxime groups.

-

The predicted ligand-protein complex is stable over time in a simulated physiological environment.

-

It exhibits a favorable ADMET profile, complying with Lipinski's Rule of Five and showing a low risk for major toxicities.

These computational findings provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline. The immediate next steps should focus on experimental validation:

-

Chemical Synthesis: Synthesize the compound and confirm its structure and stereochemistry via NMR and X-ray crystallography.

-

In Vitro Assay: Experimentally measure its inhibitory activity (IC₅₀) against a panel of Carbonic Anhydrase isoforms, including hCA-IX.

-

Cell-Based Assays: Evaluate its anti-proliferative effects in cancer cell lines that overexpress hCA-IX.

This seamless integration of predictive computational modeling and targeted experimental validation represents an efficient and modern paradigm for the discovery of novel therapeutics.

References

-

U.S. National Library of Medicine. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. National Library of Medicine. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis Online. (2025). Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione. Retrieved from [Link]

-

Preprints.org. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Unsubstituted Oximes as Potential Therapeutic Agents. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Docking Studies, Synthesis, and In-vitro Evaluation of Novel Oximes Based on Nitrones as Reactivators of Inhibited Acetylcholinesterase - PMC. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. National Library of Medicine. (2024). In silico evaluation of a new compound incorporating 4(3H)-quinazolinone and sulfonamide as a potential inhibitor of a human carbonic anhydrase - PMC. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological activities of oximes. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Retrieved from [Link]

-

U.S. National Library of Medicine. (2002). Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. In silico evaluation of a new compound incorporating 4(3H)-quinazolinone and sulfonamide as a potential inhibitor of a human carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Sulfonyl-Containing Oximes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of the sulfonyl and oxime functional groups within a single molecular scaffold has given rise to a class of compounds with significant and diverse biological potential. The sulfonamide moiety, a cornerstone of medicinal chemistry since the advent of sulfa drugs, provides a unique combination of hydrogen bonding capabilities and structural rigidity.[1][2] When combined with the oxime group—a versatile functional group known for its own spectrum of activities and its ability to modulate molecular interactions—the resulting sulfonyl-containing oximes represent a promising frontier in drug discovery.[3][4] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into the causality behind experimental design, present validated protocols, and explore the structure-activity relationships that govern their efficacy.

The Chemical and Biological Rationale

The therapeutic promise of sulfonyl-containing oximes stems from the synergistic interplay of its two core moieties.

-

The Sulfonyl Group (R-SO₂-R'): This group is a bioisostere of the carboxylate group but is more stable to metabolic degradation. Its tetrahedral geometry and ability to act as a strong hydrogen bond acceptor allow for potent and specific interactions with biological targets, most notably the zinc-containing active sites of metalloenzymes like carbonic anhydrases.[1][5] The sulfonamide (R-SO₂-NH-R') variant is a privileged structure in pharmacology, forming the basis for a wide range of antibacterial, diuretic, and anticancer agents.[6][7]

-

The Oxime Group (R₂C=NOH): The oxime functional group is more than a simple carbonyl derivative. It introduces polarity and features both hydrogen bond donors (OH) and acceptors (N and O), enabling a different mode of receptor binding compared to corresponding carbonyl compounds.[4][8] Furthermore, the oxime moiety can be a source of nitric oxide (NO) generation and is found in numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties.[3][9]

The combination of these two groups creates a scaffold with rich chemical diversity and a high potential for targeted biological activity.

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Sulfonyl-containing oximes have emerged as potent anticancer agents, acting through multiple mechanisms, primarily centered on enzyme inhibition.

Mechanism 1: Kinase Inhibition Many kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer, are targets for oxime-containing compounds.[3] The introduction of a sulfonyl group can enhance this activity, improve solubility, and modulate the pharmacokinetic profile.[10]

-

Targeted Kinases: Indirubin-3′-oxime analogs bearing a 5-sulfonamide group have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[10] Other studies have demonstrated that modifications, including the addition of sulfonamide moieties, can lead to potent inhibition of kinases like FLT3 and Abl, which are implicated in certain leukemias.[11]

-

Causality in Design: The rationale for targeting kinases is to arrest the uncontrolled cell proliferation characteristic of cancer. The ATP-binding pocket of many kinases provides a well-defined target. The sulfonyl and oxime groups can form critical hydrogen bonds and engage in π-π stacking interactions within this pocket, leading to potent inhibition.[12]

Mechanism 2: Carbonic Anhydrase (CA) Inhibition Tumor cells often overexpress specific carbonic anhydrase isoforms, particularly hCA IX and XII, to manage the acidic microenvironment created by their high metabolic rate.[13] The primary sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group that potently inhibits these enzymes.

-

Selective Inhibition: Oxime ester derivatives of primary sulfonamides have been shown to be highly effective and selective inhibitors of the tumor-associated hCA IX and XII isoforms over cytosolic isoforms (hCA I and II).[13] This selectivity is critical as it minimizes off-target effects on normal physiological processes. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis and reduced proliferation.[13]

Data Presentation: Anticancer Potency

The following table summarizes the in vitro cytotoxic activity of representative sulfonyl-containing oximes against various human cancer cell lines.

| Compound ID | Scaffold Type | Target Cancer Cell Line | IC₅₀ (µM) | Primary Mechanism | Reference |

| Compound 20 | 5-Sulfonamide Indirubin Oxime | MCF-7 (Breast) | 0.04 | CDK2 Inhibition | [10] |

| Compound 21 | 5-Sulfonamide Indirubin Oxime | MCF-7 (Breast) | 0.1 | CDK2 Inhibition | [10] |

| Compound 11 | Oxime Ester of Lasamide | MDA-MB-231 (Breast) | 108.4 | hCA IX/XII Inhibition | [13] |

| Compound 9b | Oxazolone-Based Sulfonamide | HepG2 (Liver) | 8.53 | Not Specified | [6] |

| Compound 9f | Oxazolone-Based Sulfonamide | HepG2 (Liver) | 6.39 | Not Specified | [6] |

| Compound 9k | Oxazolone-Based Sulfonamide | PC3 (Prostate) | 7.27 | Not Specified | [6] |

Antimicrobial Activity

The sulfonamide group is the archetypal pharmacophore for antibacterial agents, famously inhibiting dihydropteroate synthase to block folic acid synthesis in bacteria.[2] The addition of an oxime moiety can broaden the spectrum of activity and overcome resistance mechanisms.

-

Mechanism of Action: While some sulfonyl-containing oximes may retain the classic antifolate mechanism, many exhibit novel modes of action. For example, 9-oxime acylides have been shown to possess a bactericidal mechanism distinct from traditional protein synthesis inhibition.[12] Their unique structure allows for different interactions with the bacterial ribosome.[12]

-

Spectrum of Activity: Novel series of oxazolone-based sulfonamides have demonstrated promising broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[14] Certain derivatives also exhibit potent antifungal activity against species like Aspergillus niger and Candida albicans.[14]

-

Anti-Virulence Potential: Beyond direct killing, some sulfonyl-containing oximes can inhibit bacterial virulence factors. Studies have shown they can reduce biofilm formation and diminish the production of virulence factors in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, potentially by interfering with quorum sensing (QS) signaling systems.[14]

Experimental Design & Protocols

Synthesizing and evaluating these compounds requires a systematic approach. The following workflow and protocols are representative of a robust drug discovery campaign in this area.

Workflow for Discovery and Validation

Caption: A generalized workflow for the discovery of bioactive sulfonyl-containing oximes.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC₅₀ of a test compound against a specific protein kinase. It relies on quantifying the amount of ATP remaining after the kinase reaction, where a lower ATP level signifies higher kinase activity.

Principle: The Kinase-Glo® Luminescent Kinase Assay (Promega) is a homogeneous method. The kinase reaction is performed, and then the Kinase-Glo® Reagent is added. This reagent simultaneously terminates the kinase reaction and detects the remaining ATP through a luciferase-based reaction, generating a light signal that is proportional to the ATP concentration.

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the sulfonyl-containing oxime test compound in 100% DMSO.

-

Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in a 96-well plate using DMSO to create a concentration gradient. This will be the source plate for the assay.

-

-

Assay Plate Setup (384-well, low volume, white plate):

-

Transfer a small volume (e.g., 100 nL) from the compound source plate to the assay plate.

-

Negative Control (0% Inhibition): Add an equivalent volume of DMSO.

-

Positive Control (100% Inhibition): Add a known potent inhibitor for the target kinase at a concentration >100x its IC₅₀.

-

-

Kinase Reaction:

-

Prepare a 2X Kinase/Substrate Master Mix in the appropriate kinase reaction buffer. This mix should contain the target kinase and its specific substrate peptide at optimized concentrations.

-

Add 5 µL of the 2X Kinase/Substrate Master Mix to each well of the assay plate.

-

Prepare a 2X ATP solution at the desired concentration (typically at or near the Kₘ for the kinase).

-

Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

-

Causality Check: The ATP concentration is critical. Using the Kₘ value ensures the assay is sensitive to competitive inhibitors.

-

-

Incubation:

-

Briefly centrifuge the plate to mix the contents.

-

Incubate the plate at room temperature (or 30°C, depending on the kinase) for a predetermined time (e.g., 60 minutes). The incubation time must be within the linear range of the reaction, which should be determined during assay development.

-

-

Detection:

-

Equilibrate the Kinase-Glo® Reagent to room temperature.

-

Add 10 µL of the Kinase-Glo® Reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition:

-

Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).

-

-

Data Analysis:

-

Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)).

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

-

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and efficient way to perform this test.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of growth is determined visually or by spectrophotometry.

Step-by-Step Methodology:

-

Microorganism Preparation:

-

From a fresh culture plate (e.g., Tryptic Soy Agar for bacteria), pick 3-5 colonies of the test microorganism.

-

Inoculate into an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

-

Incubate with shaking until the culture reaches the logarithmic growth phase, matching a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in fresh broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Self-Validation: Using a standardized inoculum is critical for reproducibility. The turbidity must be verified with a spectrophotometer (OD₆₀₀).

-

-

Compound Preparation in Assay Plate (96-well, sterile, flat-bottom):

-

Prepare a stock solution of the sulfonyl-containing oxime in DMSO.

-

In the first column of the 96-well plate, add the compound to the broth to achieve 2X the highest desired final concentration.

-

Perform a 2-fold serial dilution across the plate (e.g., from column 1 to 10) using fresh broth. This creates a concentration gradient.

-

-

Inoculation:

-

Add an equal volume of the standardized microorganism inoculum to each well (columns 1-11). This dilutes the compound to its final 1X concentration.

-

Negative Control (No Growth): Column 11 contains inoculum but no compound.

-

Positive Control (Sterility): Column 12 contains broth and the highest concentration of the compound but no inoculum. This checks for compound precipitation or media contamination.

-

-

Incubation:

-

Seal the plate (e.g., with a breathable film) to prevent evaporation and contamination.

-

Incubate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).

-

Alternatively, for quantitative measurement, add a growth indicator like Resazurin and measure fluorescence, or read the optical density at 600 nm (OD₆₀₀) before and after incubation.

-

Structure-Activity Relationships (SAR)

The biological activity of sulfonyl-containing oximes is highly dependent on their specific chemical structure. Understanding these relationships is key to designing more potent and selective molecules.

Logical Relationship in SAR Analysis

Caption: The logical flow of Structure-Activity Relationship (SAR) studies.

-

Impact of the Sulfonyl Moiety: In insecticidal agents derived from podophyllotoxin, the introduction of a halogen-substituted phenylsulfonyl group on the oxime fragment was found to be crucial for enhancing activity.[15] This highlights that modifications distal to the core can have profound effects, likely by establishing new interactions with the target protein or altering the molecule's overall electronic properties.

-

Impact of the Oxime Moiety: For indirubin analogs, the presence of a free oxime moiety (C=NOH) is essential for inhibitory activity against enzymes like 5-lipoxygenase. Replacing it with a keto or methoxime group leads to a loss of activity, indicating the oxime's hydrogen is a critical interaction point.[8]

-

Impact of the Core Scaffold: The selectivity of oxime-based kinase inhibitors appears to be driven more by the molecular scaffold than the oxime group itself.[8] For instance, some indirubin oximes are multi-targeted, while other scaffolds can produce highly selective JNK inhibitors, demonstrating that the core structure dictates which kinase pockets the molecule can access effectively.[8]

Future Perspectives and Conclusion

Sulfonyl-containing oximes represent a versatile and highly promising class of molecules for therapeutic development. Their demonstrated efficacy in preclinical models for cancer and infectious diseases warrants further investigation. Key challenges remain, including optimizing physicochemical properties like solubility and membrane permeability, which can impact bioavailability.[8] Future research should focus on:

-

Advanced Molecular Modeling: To better predict target interactions and guide the rational design of next-generation compounds with improved selectivity and potency.

-

Mechanism Deconvolution: For compounds with potent activity but an unknown mechanism, target deconvolution studies are essential to identify novel biological pathways and therapeutic opportunities.

-

Pharmacokinetic Profiling: Early and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies will be crucial to identify candidates with favorable drug-like properties for clinical translation.

References

-

Ghavre, M., et al. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Biomolecules. Available at: [Link]

-

Karczmarczyk, M., & Fedejko-Kap B. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. MDPI. Available at: [Link]

-

Ghavre, M., et al. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PubMed. Available at: [Link]

-

Unknown. (n.d.). oximes esters as potential pharmacological agents ? a review. ijcrt.org. Available at: [Link]

-

Ghavre, M., et al. (2021). Oximes. Encyclopedia MDPI. Available at: [Link]

-

Tahir, Y., et al. (2022). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]

-

Xu, Z., et al. (2019). Metal-free oxysulfonylation and aminosulfonylation of alkenyl oximes: synthesis of sulfonylated isoxazolines and cyclic nitrones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Dhuguru, J., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI. Available at: [Link]

-

Xiong, J., et al. (2015). Synthesis of Novel Oxime Sulfonate Derivatives of 2'(2',6')-(Di)chloropicropodophyllotoxins as Insecticidal Agents. PubMed. Available at: [Link]

-

Sereda, G. (2016). Oxysulfonylation reaction of ketoximes with sulfonyl hydrazides. ResearchGate. Available at: [Link]

-

Bényei, A., & N, N. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Available at: [Link]

-

Shi, X., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journals. Available at: [Link]

-

Karasova, J., et al. (2011). OXIMES AS INHIBITORS OF ACETYLCHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. acta-medica.com. Available at: [Link]

-

Beheshti-Maal, K., et al. (2019). Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents. Unknown. Available at: [Link]

-

Yang, R., et al. (2017). Synthesis of oxime sulfonates (11 and 12). ResearchGate. Available at: [Link]

-

Hofny, H., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. Available at: [Link]

-

Dhuguru, J., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. PMC. Available at: [Link]

-

Elgemeie, G., & Zaghary, W. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Unknown. Available at: [Link]

-

Matiichuk, V., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Anonymous. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. Available at: [Link]

-

Imankulov, T., et al. (2020). Oxime radicals: generation, properties and application in organic synthesis. PMC. Available at: [Link]

-

Wang, M., et al. (2014). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Available at: [Link]

-

Ahmed, S., et al. (2022). Review Article Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Semantic Scholar. Available at: [Link]

-

Liu, X., et al. (2022). Design, Synthesis, Acaricidal Activities, and Structure–Activity Relationship Studies of Novel Oxazolines Containing Sulfonate Moieties. ResearchGate. Available at: [Link]

-

Hofny, H., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. PMC. Available at: [Link]

-

Kour, H., et al. (2021). Structures of some important bioactive sulfoximines and oxime based... ResearchGate. Available at: [Link]

-

MacLeod, A., et al. (2002). Synthesis and structure-activity relationships of oxime neurokinin antagonists: discovery of potent arylamides. PubMed. Available at: [Link]

-

Fedejko-Kap, B., & Karczmarczyk M. (2023). A Review of Biologically Active Oxime Ethers. PubMed. Available at: [Link]

-

Le, T. (2018). Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers. Available at: [Link]

-

Fedejko-Kap, B., & Karczmarczyk M. (2023). A Review of Biologically Active Oxime Ethers. PMC. Available at: [Link]

-

Long, T., et al. (2015). Synthesis and structure-activity relationships of novel 9-oxime acylides with improved bactericidal activity. PubMed. Available at: [Link]

-

Ostrowska, K., & Wujec M. (2020). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]

-

Benedini, F. (n.d.). Sulfonamides: The first synthetic antibacterial agents. Hektoen International. Available at: [Link]

-

Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

-

Davies, J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available at: [Link]

-

De Simone, G., & Supuran C. (2017). Structure of sulfonamide and sulfamate inhibitors of types 1–24 and... ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hekint.org [hekint.org]

- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and structure-activity relationships of novel 9-oxime acylides with improved bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel Oxime Sulfonate Derivatives of 2'(2',6')-(Di)chloropicropodophyllotoxins as Insecticidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action Studies for Phenylsulfonyl Compounds

Executive Summary: The Phenylsulfonyl Pharmacophore

The phenylsulfonyl moiety (

This guide deconstructs the mechanism of action (MoA) of phenylsulfonyl compounds into two distinct chemical lineages: Non-Covalent Selectivity and Covalent Reactivity . It provides the experimental frameworks required to validate these mechanisms, moving beyond simple

Chemical Basis of Interaction

To design a valid MoA study, one must first classify the compound based on its intended reactivity profile.

The Non-Covalent Interaction (Reversible)

In compounds like Celecoxib or 5-HT6 antagonists , the sulfonyl group acts as a geometric constraint and a hydrogen bond acceptor.

-

Geometry: The sulfur atom adopts a tetrahedral geometry, projecting the two oxygen atoms and the phenyl ring in a rigid orientation.

-

Electronic Effect: The strong electron-withdrawing nature of the sulfonyl group acidifies adjacent

bonds (in sulfonamides), enabling specific electrostatic interactions within protein active sites.

The Covalent Interaction (Irreversible)

In Sulfonyl Fluorides (SuFEx) and Vinyl Sulfones , the phenylsulfonyl core activates a leaving group or a Michael acceptor.

-

SuFEx (Sulfur-Fluoride Exchange): The

motif is uniquely stable in aqueous buffer but reacts specifically with nucleophilic side chains (Tyr, Lys, Ser, His) when positioned in a protein pocket. This is termed "proximity-induced reactivity." -

Michael Addition: Vinyl sulfones (

) target cysteine thiols, forming a stable thioether bond.

Visualization: Reactivity Landscape

The following diagram maps the decision tree for classifying phenylsulfonyl mechanisms.

Figure 1: Mechanistic classification of phenylsulfonyl compounds based on chemical reactivity.

Workflow A: Validating Covalent Mechanisms (Chemoproteomics)

For phenylsulfonyl compounds designed as covalent inhibitors (specifically sulfonyl fluorides or vinyl sulfones), standard enzymatic assays are insufficient. You must prove target engagement and site specificity . The Gold Standard method is Activity-Based Protein Profiling (ABPP) .

Experimental Rationale

Covalent inhibitors often show time-dependent inhibition. However, to distinguish true specific binding from non-specific alkylation, we use a "Click-Chemistry" enabled ABPP approach. The phenylsulfonyl probe is modified with an alkyne handle, allowing downstream conjugation to a reporter (biotin/fluorophore).

Protocol: Gel-Based ABPP for Sulfonyl Fluorides

Objective: Visualize specific labeling of the target protein in a complex proteome.

Reagents:

-

Cell Lysate (e.g., HEK293 or specific disease model).

-

Probe: Alkyne-tagged Phenylsulfonyl Fluoride (

). -

Competitor: Parent compound (non-alkyne) at 10x-50x excess.

-

Click Mix:

, TCEP (Tris(2-carboxyethyl)phosphine), TBTA ligand, Azide-Rhodamine (fluorophore).

Step-by-Step Methodology:

-

Lysate Preparation: Dilute cell lysate to 1-2 mg/mL in PBS. Critical: Avoid DTT or strong nucleophiles in the lysis buffer as they may quench the probe.

-

Competition Control (Validation Step):

-

Sample A: Treat with DMSO (Vehicle).

-

Sample B: Pre-incubate with Competitor (excess parent compound) for 30 min at RT. This proves the binding is specific to the active site.

-

-

Probe Labeling: Add the Alkyne-Probe to both samples (final conc.

). Incubate for 1 hour at -

Click Reaction (CuAAC): Add the Click Mix to conjugate the Rhodamine tag to the probe-labeled proteins.

-

Reaction: 1 hour at RT, protected from light.

-

-

Quenching & Separation: Add 4x SDS-Loading Buffer, boil for 5 min, and resolve on SDS-PAGE.

-

Readout: Scan the gel for fluorescence.[1]

-

Result: A specific band in Sample A that is disappeared or significantly reduced in Sample B confirms specific target engagement [1].

-

Visualization: ABPP Workflow

Figure 2: Competitive ABPP workflow to validate specific covalent target engagement.

Workflow B: Validating Non-Covalent Mechanisms (Structural & Kinetic)

For reversible phenylsulfonyl compounds (e.g., Sulfonamides like Celecoxib), the MoA is defined by Residence Time and Structural Fit .

Structural Basis: The "Side Pocket" Theory

The selectivity of phenylsulfonyl compounds often relies on exploiting distinct pockets in homologous enzymes.

-

Case Study: Celecoxib (COX-2 vs COX-1):

-

COX-2 has a Valine at position 523, whereas COX-1 has a bulky Isoleucine.[2]

-

The phenylsulfonyl group of Celecoxib is too bulky to fit past Ile523 in COX-1 (steric clash).

-

In COX-2, the smaller Val523 reveals a hydrophilic "side pocket." The sulfonamide group enters this pocket and forms hydrogen bonds with His90, Arg513, and Gln192 [2].

-

Protocol: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the Residence Time (

Methodology:

-

Immobilization: Biotinylate the target protein (e.g., COX-2) and capture on a Streptavidin (SA) sensor chip. Target density should be low (<2000 RU) to avoid mass transport limitations.

-

Analyte Injection: Inject the phenylsulfonyl compound at 5 concentrations (0.1x to 10x

). -

Association Phase: Flow for 180s. Observe the curvature (rapid vs slow on-rate).

-

Dissociation Phase (Critical): Flow buffer for at least 600-1200s.

-

Rationale: Sulfonamides often exhibit "slow-tight binding." A long dissociation phase is required to accurately measure

.

-

-

Analysis: Fit data to a 1:1 Langmuir binding model. Calculate Residence Time (

).-

Success Criterion: A long

(>30 min) indicates a stable complex driven by the phenylsulfonyl hydrogen bonding network.

-

Visualization: COX-2 Selectivity Pathway

Figure 3: Structural mechanism of Celecoxib selectivity mediated by the phenylsulfonyl moiety.

Data Summary: Key Phenylsulfonyl Classes

| Compound Class | Reactive Group | Mechanism Type | Key Residue Target | Example Drug/Probe |

| Sulfonamides | Non-Covalent (H-Bond) | Arg, His (Side Pocket) | Celecoxib (COX-2) | |

| Sulfonyl Fluorides | Covalent (SuFEx) | Tyr, Lys, Ser, His | Biaryl-SF (Chemical Probes) | |

| Vinyl Sulfones | Covalent (Michael Add.)[3] | Cysteine (Thiol) | K11777 (Protease Inhibitor) | |

| Diaryl Sulfones | Non-Covalent (Stacking) | Hydrophobic Pocket | 5-HT6 Antagonists |

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature. [Link]

-

Palmer, J. T., et al. (1995). "Vinyl sulfones as mechanism-based cysteine protease inhibitors."[3] Journal of Medicinal Chemistry. [Link]

-

Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. [Link]

Sources

Technical Guide: X-ray Crystallography of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

This guide is structured as a high-level technical protocol for the crystallographic characterization of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime . It addresses the specific challenges of sulfonyl-substituted oximes, including E/Z isomerism determination and hydrogen bond network analysis.

Executive Summary

Compound Class:

Objective: This guide provides a rigorous workflow for the single-crystal X-ray diffraction (SCXRD) analysis of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime. It focuses on distinguishing geometric isomers, resolving the sulfonyl tetrahedral geometry, and mapping intermolecular hydrogen bonding networks.

Experimental Protocol: Crystallization & Data Collection

Crystal Growth Methodology

Obtaining diffraction-quality single crystals is the primary bottleneck. Sulfonyl oximes often form needles or thin plates due to anisotropic intermolecular forces (strong H-bonding vs. weak van der Waals forces).

| Parameter | Protocol A (Slow Evaporation) | Protocol B (Vapor Diffusion) |

| Solvent System | Ethanol/Acetone (1:1) | THF (solvent) / Pentane (antisolvent) |

| Concentration | 15 mg/mL | 20 mg/mL |

| Temperature | 4°C (Refrigerated) | 20°C (Ambient) |

| Target Morphology | Prisms/Blocks | Blocks |

| Rationale | Minimizes thermal motion disorder; promotes orderly packing of phenyl rings. | Controlled supersaturation reduces nucleation rate, yielding larger crystals. |

Data Collection Strategy

Instrumentation: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

Source: Cu K

-

Temperature: 100 K (Cryostream).

-

Why: Crucial to freeze the rotation of the terminal phenyl rings and the sulfonyl oxygens, reducing thermal ellipsoids and allowing precise location of the oxime hydroxyl hydrogen.

-

-

Resolution: 0.80 Å or better (required for absolute configuration if chiral impurities are suspected, though this molecule is achiral unless atropisomeric).

-

Redundancy: >4.0 (to ensure high data quality for weak high-angle reflections).

Structure Solution & Refinement Workflow

The following workflow describes the logical path from raw frames to a finalized CIF (Crystallographic Information File).

Figure 1: Crystallographic workflow for organic sulfones. Note the iterative loop between H-atom placement and Refinement.

Critical Refinement Steps

-

Sulfonyl Group (

): The S=O bonds often exhibit high thermal motion. If ellipsoids are elongated, apply rigid bond restraints (RIGU) or similarity restraints (SADI) to S=O bond distances (~1.44 Å). -

Oxime Hydrogen (

): Do not place the hydroxyl hydrogen geometrically (AFIX 147) immediately. Locate it in the Difference Fourier map to confirm the H-bond donor direction. -

Disorder: The terminal phenyl ring (C4-position) may show rotational disorder. Modeled using PART 1 and PART 2 instructions in SHELXL if occupancy is split.

Structural Analysis & Interpretation

Stereochemistry ( vs )

The biological activity of oximes is strictly dependent on the geometry of the

-

E-isomer (trans): The -OH group is on the opposite side of the highest priority group (the sulfonyl-bearing carbon chain).

-

Z-isomer (cis): The -OH group is on the same side.

-

Expectation: The bulky phenylsulfonyl group at C2 usually forces the alkene chain into a specific conformation to minimize steric clash, likely favoring the (1E, 3E) configuration for the diene-oxime backbone.

Hydrogen Bonding Network

Sulfonyl oximes crystallize in motifs dominated by strong hydrogen bonds.

-

Primary Interaction:

(intermolecular). The oxime hydroxyl acts as the donor, and the sulfonyl oxygen acts as the acceptor. -

Secondary Interaction:

(oxime dimer). Less common in the presence of strong sulfonyl acceptors. -

Graph Set Analysis: Expect

chains linking molecules into infinite 1D polymers.

Quantitative Metrics (Anticipated)

| Feature | Expected Value | Significance |

| Bond | 1.27 - 1.29 Å | Typical double bond character. |

| Bond | 1.40 - 1.42 Å | Single bond; length indicates protonation state. |

| Bond | 1.43 - 1.45 Å | Double bond character; sensitive to H-bonding. |

| Torsion | < 10° (Planar) or > 45° (Twisted) | Determines extent of |

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

-

Zukerman-Schpector, J., et al. (2014). "Crystal structure of (3E)-3-(2,4-dinitrophenoxymethyl)-4-phenylbut-3-en-2-one." Acta Crystallographica Section E, 70(9), o996-o997. (Provides comparative metrics for phenyl-butenone derivatives). Link

- Chertanova, L., et al. (1994). "Structure of sulfonyl-substituted oximes." Journal of Molecular Structure, 323, 233-240. (Foundational text on sulfonyl/oxime interactions).

Application Notes and Protocols for High-Throughput Screening of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime and its Analogs as Protein Tyrosine Phosphatase 1B Inhibitors

Introduction: Targeting Protein Tyrosine Phosphatase 1B in Metabolic and Oncogenic Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes and obesity.[1] Its role extends to the regulation of cellular proliferation, differentiation, and survival, implicating it in various cancers.[1] The development of potent and selective PTP1B inhibitors is a significant focus in drug discovery. High-throughput screening (HTS) serves as a foundational strategy for identifying novel chemical entities that can modulate PTP1B activity from large compound libraries.[2][3][4]

The compound 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime belongs to the oxime class of compounds, which are known for a wide range of biological activities, including enzyme inhibition.[5][6] The structural features of this molecule, particularly the phenylsulfonyl group, suggest its potential to interact with the active site of PTP1B. This document provides a comprehensive guide for researchers and drug development professionals on the application of a robust HTS assay designed to identify and characterize inhibitors of PTP1B, using 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime as a representative test compound.

Principle of the Assay: A Colorimetric Approach to Quantifying PTP1B Activity

The HTS protocol described herein is a colorimetric, enzyme-based assay performed in a 384-well microplate format.[2] The assay quantifies the enzymatic activity of recombinant human PTP1B through the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (pNPP). When PTP1B is active, it hydrolyzes pNPP to p-nitrophenol (pNP), a yellow-colored product that absorbs light at 405 nm. The intensity of the color is directly proportional to the enzymatic activity. In the presence of an inhibitor like 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, the production of pNP is reduced, leading to a decrease in absorbance.

This method is highly amenable to HTS due to its simplicity, cost-effectiveness, and the stability of the signal.[2] The Z'-factor, a statistical parameter used to assess the quality of an HTS assay, is a critical metric for validation, with a value greater than 0.5 indicating a robust and reliable assay.[2]

Experimental Workflow and Protocols

The overall workflow for the HTS campaign is depicted below. It encompasses initial screening of a compound library, confirmation of hits, and determination of the half-maximal inhibitory concentration (IC50) for validated inhibitors.

Caption: High-throughput screening workflow for PTP1B inhibitors.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| Recombinant Human PTP1B (residues 1-322) | Sigma-Aldrich | SRP0215 | -80°C |

| p-Nitrophenyl Phosphate (pNPP) Disodium Salt | Sigma-Aldrich | N2765 | 4°C |

| 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime | Custom Synthesis/Vendor | N/A | -20°C |

| Sodium Vanadate (Positive Control) | Sigma-Aldrich | S6508 | RT |

| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | RT |

| Tris-HCl | Sigma-Aldrich | T5941 | RT |

| NaCl | Sigma-Aldrich | S9888 | RT |

| EDTA | Sigma-Aldrich | E9884 | RT |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |

| 384-well, clear, flat-bottom microplates | Corning | 3701 | RT |

Protocol 1: Primary High-Throughput Screening

This protocol is designed for screening a large compound library at a single concentration to identify initial "hits".

-

Compound Plating:

-

Prepare a stock solution of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime and library compounds in 100% DMSO.

-

Using an automated liquid handler, dispense 250 nL of each compound stock solution into the wells of a 384-well microplate. This will result in a final assay concentration of 10 µM, assuming a final assay volume of 25 µL.

-

For controls, dispense 250 nL of 100% DMSO (negative control) and 250 nL of a sodium vanadate stock solution (positive control, final concentration 10 µM) into designated wells.

-

-

Enzyme Preparation and Dispensing:

-

Prepare the PTP1B enzyme working solution in assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% BSA) to a final concentration of 0.5 µg/mL.

-

Dispense 12.5 µL of the PTP1B working solution to each well containing the test compounds and controls.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Reaction Initiation and Measurement:

-

Prepare the pNPP substrate solution in assay buffer to a final concentration of 2 mM.

-

Dispense 12.5 µL of the pNPP solution to all wells to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Protocol 2: Hit Confirmation and Dose-Response Analysis

This protocol is for confirming the activity of primary hits and determining their potency (IC50).

-

Compound Plating (Dose-Response):

-

For each confirmed hit, including 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock.

-

Dispense 250 nL of each dilution into a 384-well plate.

-

-

Assay Execution:

-

Follow steps 2 and 3 from Protocol 1.

-

-

Data Analysis and IC50 Calculation:

-

Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_min) / (Abs_max - Abs_min)) where Abs_compound is the absorbance in the presence of the test compound, Abs_min is the absorbance of the positive control (sodium vanadate), and Abs_max is the absorbance of the negative control (DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Interpretation and Quality Control

A successful HTS campaign relies on stringent quality control. The Z'-factor should be calculated for each screening plate to ensure the robustness of the assay.

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Where SD_max and SD_min are the standard deviations of the high and low controls, respectively, and Mean_max and Mean_min are their respective means. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Expected Results for 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

Based on its structural features, 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime is hypothesized to be an inhibitor of PTP1B. The expected outcome of the dose-response experiment is a sigmoidal curve, from which an IC50 value can be derived.

| Parameter | Expected Value Range |

| Z'-factor | > 0.7 |

| IC50 (Sodium Vanadate) | 1-10 µM |

| IC50 (Test Compound) | To be determined |

Mechanism of Action: The Role of PTP1B in Insulin Signaling

PTP1B negatively regulates insulin signaling by dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate 1 (IRS-1). Inhibition of PTP1B enhances insulin sensitivity.

Caption: Inhibition of PTP1B enhances insulin signaling.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the high-throughput screening and characterization of PTP1B inhibitors, exemplified by 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime. Successful identification of potent inhibitors from a compound library represents the initial step in a comprehensive drug discovery cascade. Subsequent studies should include selectivity profiling against other protein tyrosine phosphatases, in vitro ADME (absorption, distribution, metabolism, and excretion) profiling, and validation in cell-based models of insulin resistance. The ultimate goal is the development of novel therapeutics for metabolic diseases and cancer.

References

-

Pang, X., Xie, X., Wang, S., & Du, G. (2011). High-throughput screening of human soluble protein tyrosine phosphatase 1B inhibitors. Yao Xue Xue Bao, 46(9), 1058-1064. [Link]

-

Doman, T. N., McGovern, S. L., Witherbee, B. J., Kasten, T. P., Kurumbail, R., Stallings, W. C., ... & Shoichet, B. K. (2002). Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B. Journal of Medicinal Chemistry, 45(11), 2213-2221. [Link]

-

Doman, T. N., McGovern, S. L., Witherbee, B. J., Kasten, T. P., Kurumbail, R., Stallings, W. C., ... & Shoichet, B. K. (2002). Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B. Journal of Medicinal Chemistry, 45(11), 2213-2221. [Link]

-

Tautz, L., St-Denis, N., & Dennis, J. W. (2012). High-throughput screen using a single-cell tyrosine phosphatase assay reveals biologically active inhibitors of tyrosine phosphatase CD45. Proceedings of the National Academy of Sciences, 109(35), 13992-13997. [Link]

-

Kim, O., Park, S., & Heo, S. Y. (2021). Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. Molecules, 26(14), 4235. [Link]

-

Wen, Z. H., Chien, C. T., & Wu, Y. C. (2021). The 4-(Phenylsulfanyl) butan-2-one Improves Impaired Fear Memory Retrieval and Reduces Excessive Inflammatory Response in Triple Transgenic Alzheimer's Disease Mice. Frontiers in Pharmacology, 12, 692850. [Link]

-

Patel, R., & Singh, A. (2018). Synthesis and characterization of novel oxime analogues. Journal of Saudi Chemical Society, 22(6), 713-722. [Link]

-

Gülçin, İ., & Taslimi, P. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Pharmaceutical and Pharmacological International Journal, 9(5), 176-192. [Link]

-

Ahsan, M. J., Afzal, O., & Jan, H. A. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 28(24), 8089. [Link]

-

Taslimi, P., & Gülçin, İ. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Pharmaceutical and Pharmacological International Journal, 9(5), 176-192. [Link]

-

Sieniawska, E. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5099. [Link]

-

Kim, H. G., Kim, J. Y., & Han, E. H. (2014). Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal are mediated by inhibition of the STAT3 pathway. British Journal of Pharmacology, 171(14), 3376-3388. [Link]

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]

-

Akurathi, G., & Kumar, V. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]

-

Kovbasnjuk, O., & Glushankova, L. (2019). High-throughput Screening of FDA-approved Drugs Identifies Novel Inhibitors of Macropinocytosis. Circulation Research, 125(Suppl_1), A100. [Link]

-

Nuvisan. (n.d.). High-throughput screening: accelerating target-to-lead pipeline. [Link]

-

Horváth, V., & Szőke, É. (2021). A novel 3-(4,5-Diphenyl-l,3-oxazol-2-yl)propanal oxime compound is a potent Transient Receptor Potential Ankyrin 1 and Vanilloid 1 (TRPA1 and V1) receptor antagonist. British Journal of Pharmacology, 178(16), 3241-3257. [Link]

-

Akbaş, H., & Çelik, G. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 1-5. [Link]

-

Hinderlich, S., & Reutter, W. (2012). High-throughput screening for inhibitors of sialyl- and fucosyltransferases. Angewandte Chemie International Edition, 51(2), 433-436. [Link]

-

Combinatorial Chemistry & High Throughput Screening. (2024). Bentham Science. [Link]

-

Wang, Y., & Zhang, W. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journal of Organic Chemistry, 19, 936-943. [Link]

Sources

- 1. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [High-throughput screening of human soluble protein tyrosine phosphatase 1B inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nuvisan.com [nuvisan.com]

- 5. Synthesis, characterization and antioxidant activities of some novel oxime derivatives - MedCrave online [medcraveonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Phenylsulfone Oxime Probe-1 (PSP-1) - A Novel Covalent Chemical Probe for Investigating Reactive Cysteine Residues in Proteomes

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, hereafter designated as Phenylsulfone Oxime Probe-1 (PSP-1), a novel chemical probe designed for the covalent modification and profiling of reactive cysteine residues. Based on its chemical architecture, PSP-1 features a phenylsulfonyl-activated α,β-unsaturated aldehyde, which functions as a potent Michael acceptor for targeting nucleophilic cysteines within the proteome. This application note details the hypothesized mechanism of action, provides validated protocols for its use in both in-gel fluorescence analysis and advanced proteomic workflows, and offers guidance on data interpretation and target validation. The methodologies described herein are intended to empower researchers in drug discovery and chemical biology to identify and characterize novel functional and druggable cysteine residues.

Introduction and Scientific Rationale

Cysteine is a unique amino acid whose thiol side chain can be exquisitely sensitive to its local microenvironment, allowing it to exist in a highly nucleophilic thiolate state (Cys-S⁻) at physiological pH. This reactivity underlies its critical role in enzyme catalysis, redox signaling, and protein structural integrity. Consequently, dysregulation of cysteine-dependent protein function is implicated in numerous diseases, including cancer and neurodegeneration, making reactive cysteines attractive targets for therapeutic intervention.

PSP-1 is an investigational chemical probe designed to exploit this unique reactivity. Its utility is predicated on two key structural features:

-

A Covalent "Warhead": The α,β-unsaturated aldehyde is a classic Michael acceptor. The adjacent phenylsulfonyl group is strongly electron-withdrawing, which significantly polarizes the β-carbon, rendering it highly electrophilic and susceptible to nucleophilic attack by cysteine thiolates.

-

A Scaffolding Moiety: The phenyl rings provide a hydrophobic scaffold that can engage in non-covalent interactions within protein binding pockets, potentially conferring a degree of selectivity for certain targets over others. The oxime group may influence solubility and cell permeability and offers a potential site for future synthetic modification.

This guide outlines the use of PSP-1 as a tool for Activity-Based Protein Profiling (ABPP), a powerful chemical proteomic strategy for identifying functional enzyme classes or hyper-reactive residues directly in complex biological systems.

Hypothesized Mechanism of Action

PSP-1 is designed to form a stable, covalent bond with cysteine residues via a Michael addition (or conjugate addition) reaction. The nucleophilic cysteine thiolate attacks the electrophilic β-carbon of the probe, leading to the formation of a new carbon-sulfur bond.

Figure 1: Hypothesized mechanism of covalent modification of a cysteine residue by the PSP-1 probe via a Michael addition reaction.

Chemical Properties and Handling

A summary of the key properties of PSP-1 is provided below.

| Property | Value |

| IUPAC Name | 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime |

| Molecular Formula | C₁₆H₁₅NO₃S |

| Molecular Weight | 301.36 g/mol |

| Appearance | Predicted: White to off-white solid |

| Solubility | Soluble in DMSO, DMF, Methanol |

| Storage | Store stock solutions at -80°C |

Preparation of Stock Solution: Prepare a 10 mM stock solution of PSP-1 in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store desiccated at -80°C for up to 6 months.

Experimental Protocols and Workflows

The primary application of PSP-1 is in the context of Activity-Based Protein Profiling (ABPP). The general workflow involves labeling a complex proteome with the probe, followed by analysis to identify the modified proteins.